(3-Methoxyphenyl)methanethiol

Description

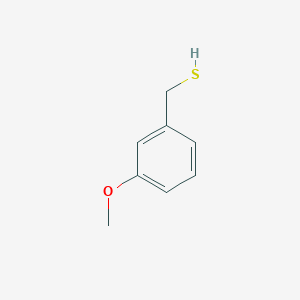

(3-Methoxyphenyl)methanethiol (CAS #25697-56-7), also known as 3-methylbenzenemethanethiol, is an organosulfur compound with the linear formula CH₃C₆H₄CH₂SH. Its structure comprises a benzyl mercaptan core substituted with a methoxy group (-OCH₃) at the meta position of the aromatic ring. Key characteristics include:

- Physicochemical Properties: The methoxy group enhances solubility in polar solvents compared to non-polar analogs due to its electron-donating resonance effect. The thiol (-SH) group contributes to acidity, though its pKa is higher than aliphatic thiols due to aromatic stabilization .

- Synthesis: Typically synthesized via nucleophilic substitution or catalytic thiolation. For example, methanethiol derivatives are produced by reacting methanol with hydrogen sulfide under high-temperature catalytic conditions (e.g., K₂MoSO₄/SiO₂ at 380°C) .

Properties

IUPAC Name |

(3-methoxyphenyl)methanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10OS/c1-9-8-4-2-3-7(5-8)6-10/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUHBAVSWWIYBDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60444264 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7166-64-5 | |

| Record name | (3-methoxyphenyl)methanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60444264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl)methanethiol typically involves the reaction of 3-methoxybenzaldehyde with thiol reagents. One common method is the nucleophilic addition of methanethiol to 3-methoxybenzaldehyde in the presence of a base.

Industrial Production Methods: In an industrial setting, the compound can be synthesized through a continuous flow process, where 3-methoxybenzaldehyde and methanethiol are fed into a reactor containing a base catalyst. The reaction mixture is then purified to obtain the desired product.

Chemical Reactions Analysis

(3-Methoxyphenyl)methanethiol: undergoes various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides.

Reduction: The compound can be reduced to form corresponding thioethers.

Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Electrophiles such as bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Disulfides from oxidation reactions.

Thioethers from reduction reactions.

Substituted phenyl derivatives from electrophilic substitution reactions.

Scientific Research Applications

(3-Methoxyphenyl)methanethiol: is used in various scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and receptor binding assays.

Medicine: It is investigated for its potential therapeutic properties, such as antimicrobial and anti-inflammatory activities.

Industry: It is utilized in the production of fragrances and flavoring agents due to its distinctive odor.

Mechanism of Action

The mechanism by which (3-Methoxyphenyl)methanethiol exerts its effects involves its interaction with biological targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity and receptor binding, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

*Estimated based on substituent effects; exact values require experimental validation.

Key Observations :

- Electron-withdrawing groups (e.g., -Cl) lower pKa, increasing thiol acidity and reactivity.

Challenges :

- Purification : Methoxy and chloro derivatives require rigorous distillation to remove byproducts like formaldehyde .

- Enzymatic Pathways: LAB (lactic acid bacteria) may enzymatically convert methanethiol to dimethyl sulfide via S-adenosylmethionine (SAM)-dependent methylation, a pathway less feasible for bulkier benzyl derivatives .

Stability and Degradation

- Conformational Stability : Methanethiol dimers exhibit S–H–S hydrogen bonding, but benzyl derivatives like this compound show reduced stability due to steric effects .

- Oxidative Degradation : All thiols oxidize to disulfides, but electron-donating groups slow this process. For example, this compound forms stable disulfides under ambient conditions .

Biological Activity

(3-Methoxyphenyl)methanethiol, a compound with the chemical formula C9H12OS, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and applications based on diverse research findings.

This compound features a thiol (-SH) group attached to a methoxy-substituted phenyl ring. The presence of the methoxy group at the para position enhances the compound's reactivity and solubility in biological systems. The compound can undergo various chemical transformations, including oxidation to form disulfides and reduction to yield thioethers.

Biological Activities

1. Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing antimicrobial agents .

2. Antioxidant Properties

The antioxidant activity of this compound has also been investigated. The thiol group can scavenge free radicals, contributing to cellular protection against oxidative stress. This property is crucial for therapeutic applications in diseases where oxidative damage is a concern .

3. Anti-inflammatory Effects

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through modulation of inflammatory pathways . This aspect warrants further exploration for therapeutic interventions in inflammatory diseases.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Covalent Bond Formation : The thiol group can form covalent bonds with cysteine residues in proteins, modifying their activity and function. This mechanism is significant in enzyme inhibition and receptor modulation .

- Electrophilic Substitution : The phenolic structure enables electrophilic substitution reactions, which may lead to the formation of biologically active derivatives .

Research Findings and Case Studies

Several studies have investigated the biological effects of this compound:

| Study | Findings |

|---|---|

| Antimicrobial Study | Demonstrated effectiveness against Gram-positive bacteria, including Staphylococcus aureus . |

| Antioxidant Activity | Showed significant free radical scavenging ability in vitro, indicating potential for therapeutic use in oxidative stress-related diseases . |

| Anti-inflammatory Research | Suggested modulation of pro-inflammatory cytokines, highlighting its potential role in treating inflammatory conditions . |

Applications in Medicine and Industry

This compound's unique properties make it suitable for various applications:

- Drug Development : Its antimicrobial and anti-inflammatory activities position it as a candidate for new therapeutic agents.

- Chemical Synthesis : It serves as a building block in organic synthesis, facilitating the development of more complex molecules .

- Fragrance Industry : Due to its distinctive odor profile, it is utilized in the production of fragrances and flavoring agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.